3,3-Dimethylmorpholin-4-amine
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Description
“3,3-Dimethylmorpholin-4-amine” is a chemical compound that contains a morpholine ring. Morpholine is a six-membered heterocyclic compound where two hetero atoms, Oxygen & Nitrogen, are present . This compound is likely to have a variety of applications in different fields due to the versatility of the morpholine ring .
Synthesis Analysis
The synthesis of amines, such as “this compound”, can involve several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 41 bonds; 15 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. These include reactions with acid chlorides, conversion into alkenes via an elimination reaction, and more .Safety and Hazards
While specific safety and hazard information for “3,3-Dimethylmorpholin-4-amine” is not available, it’s important to note that chemicals can pose various risks. For example, some chemicals can be toxic if swallowed or inhaled, fatal in contact with skin, cause skin irritation, serious eye damage, and more .
Properties
IUPAC Name |
3,3-dimethylmorpholin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2)5-9-4-3-8(6)7/h3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMQPCDIXTVWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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